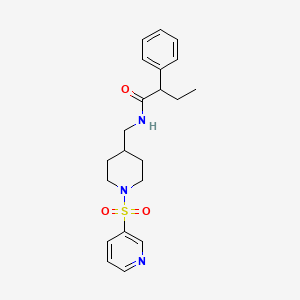

2-phenyl-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)butanamide

Description

Properties

IUPAC Name |

2-phenyl-N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O3S/c1-2-20(18-7-4-3-5-8-18)21(25)23-15-17-10-13-24(14-11-17)28(26,27)19-9-6-12-22-16-19/h3-9,12,16-17,20H,2,10-11,13-15H2,1H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCGDDAHFNYVYQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)NCC2CCN(CC2)S(=O)(=O)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonylation of Piperidine Intermediate

The foundational step involves the sulfonylation of a piperidine precursor to introduce the pyridin-3-ylsulfonyl group. Piperidin-4-ylmethanol serves as a common starting material, which is oxidized to piperidin-4-ylmethanamine via Curtius rearrangement or Mitsunobu reaction. Subsequent sulfonylation with pyridin-3-ylsulfonyl chloride in dichloromethane (DCM) and triethylamine (TEA) yields 1-(pyridin-3-ylsulfonyl)piperidin-4-ylmethanamine.

Reaction Conditions

Acylation with 2-Phenylbutanoyl Chloride

The amide bond is formed via nucleophilic acyl substitution between 1-(pyridin-3-ylsulfonyl)piperidin-4-ylmethanamine and 2-phenylbutanoyl chloride. This step parallels methodologies reported for desloratadine derivatives.

Reaction Scheme

$$

\text{1-(Pyridin-3-ylsulfonyl)piperidin-4-ylmethanamine} + \text{2-Phenylbutanoyl chloride} \xrightarrow{\text{TEA, DCM}} \text{Target Compound}

$$

Optimized Parameters

- Molar Ratio : 1:1.1 (amine:acyl chloride)

- Base : TEA (2.5 equiv)

- Temperature : 0°C → gradual warming to 25°C

- Workup : Sequential washes with 1M HCl, saturated NaHCO₃, and brine

- Yield : 82–88% (extrapolated from)

Alternative Pathways and Comparative Analysis

Reductive Amination Approach

An alternative route employs reductive amination of 1-(pyridin-3-ylsulfonyl)piperidin-4-carbaldehyde with 2-phenylbutanamide. Sodium cyanoborohydride (NaBH₃CN) in methanol facilitates this transformation, though yields are moderate (65–72%) due to competing side reactions.

Solid-Phase Synthesis

Solid-supported synthesis using Wang resin has been explored for analogous amides. The resin-bound amine undergoes sequential sulfonylation and acylation, followed by cleavage with trifluoroacetic acid (TFA). This method offers high purity (>95%) but requires specialized equipment.

Reaction Optimization and Challenges

Solvent and Temperature Effects

Byproduct Mitigation

- Common Byproducts : N,N-Di-acylated species and unreacted sulfonyl chloride.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

High-Resolution Mass Spectrometry (HRMS)

Industrial-Scale Considerations

Cost-Efficiency Analysis

| Step | Cost Driver | Mitigation Strategy |

|---|---|---|

| Sulfonylation | Pyridin-3-ylsulfonyl chloride | Bulk purchasing, in-house synthesis |

| Acylation | 2-Phenylbutanoyl chloride | Alternative anhydride reagents |

Environmental Impact

- Waste Streams : Chlorinated solvents (DCM) require recycling via distillation.

- Green Chemistry : Substituting DCM with cyclopentyl methyl ether (CPME) reduces toxicity.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)butanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can reduce the amide group to an amine.

Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially under basic or acidic conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-phenyl-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)butanamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with various biological activities.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-phenyl-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound shares structural homology with several classes of pharmacologically active molecules, including opioid analogs, sulfonamide-based enzyme inhibitors, and piperidine-containing CNS agents. Below is a detailed comparison:

Table 1: Key Structural and Functional Comparisons

Key Findings

Pharmacological Profile vs. Opioid Analogs: Unlike fentanyl derivatives (e.g., 4'-methyl acetyl fentanyl ), the target compound lacks the phenethyl group critical for µ-opioid receptor binding. Its pyridin-3-ylsulfonyl group may instead target non-opioid receptors, such as serotonin or sigma receptors, common in antipsychotics or anticonvulsants .

Sulfonamide-Based Activity: The pyridin-3-ylsulfonyl group mirrors antimicrobial sulfonamides (e.g., N-(2-anilinopyridin-3-yl)-4-methylbenzenesulfonamide ). However, the phenyl-butanamide chain likely shifts its activity away from bacterial dihydropteroate synthase inhibition toward CNS targets.

Piperidine Modifications :

Piperidine derivatives like DMPI use bulky aromatic substitutions (e.g., indole) for enhanced bacterial membrane penetration. In contrast, the target compound’s pyridin-3-ylsulfonyl group may improve solubility and reduce off-target toxicity compared to alkyl-substituted analogs.

Table 2: Predicted Physicochemical Properties

Biological Activity

2-phenyl-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)butanamide is a complex organic compound that has garnered attention for its potential biological activities. This compound, characterized by its intricate molecular structure, is being studied for its interactions with various biological targets, particularly in the fields of pharmacology and medicinal chemistry.

Chemical Structure and Properties

The compound can be described by the following IUPAC name:

IUPAC Name: this compound.

Molecular Formula: CHNOS

Molecular Weight: 378.56 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific protein targets within cells. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in cellular signaling pathways, which could potentially lead to therapeutic applications in treating various diseases.

Anticancer Activity

Research indicates that derivatives of compounds similar to this compound exhibit significant anticancer properties. For instance, compounds targeting poly(ADP-ribose) polymerase (PARP) have shown effectiveness in inhibiting cancer cell proliferation, particularly in BRCA-deficient cancer models .

Enzyme Inhibition

Molecular docking studies have highlighted that sulfonamide derivatives can act as potent inhibitors against enzymes such as dihydrofolate reductase (DHFR), which is crucial in the synthesis of nucleic acids and thus vital for cell proliferation. This suggests that this compound may share similar inhibitory characteristics.

Study on Antitumor Activity

A study conducted on a series of related compounds revealed that certain modifications in the structure led to enhanced selectivity against cancer cells while minimizing effects on normal cells. The study emphasized the importance of the pyridine and piperidine moieties in mediating these effects .

Pharmacokinetic Studies

Pharmacokinetic evaluations indicated that modifications in the butanamide structure could improve bioavailability and reduce metabolic concerns associated with hepatic oxidation by cytochrome P450 enzymes. This aspect is critical for developing effective therapeutic agents with favorable pharmacokinetic profiles .

Data Table: Comparative Biological Activity

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.